molecular formula C15H16O B2813293 4-(3-Methylphenyl)phenethyl alcohol CAS No. 840521-97-3

4-(3-Methylphenyl)phenethyl alcohol

Cat. No.: B2813293
CAS No.: 840521-97-3
M. Wt: 212.292
InChI Key: GQRXOLVLMQNONK-UHFFFAOYSA-N
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Description

4-(3-Methylphenyl)phenethyl alcohol is an organic compound characterized by the presence of a phenethyl alcohol group substituted with a 3-methylphenyl group. This compound is known for its applications in the fragrance and flavor industry due to its aromatic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(3-Methylphenyl)phenethyl alcohol can be synthesized through various methods. One common approach involves the reduction of the corresponding ketone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). Another method includes the Grignard reaction, where phenylmagnesium bromide reacts with 3-methylbenzaldehyde, followed by hydrolysis to yield the desired alcohol .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation of the corresponding ketone or aldehyde under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

4-(3-Methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Methylphenyl)phenethyl alcohol has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in pharmaceutical formulations.

    Industry: Widely used in the fragrance and flavor industry due to its aromatic properties

Mechanism of Action

The mechanism of action of 4-(3-Methylphenyl)phenethyl alcohol involves its interaction with various molecular targets and pathways. As an aromatic alcohol, it can participate in hydrogen bonding and hydrophobic interactions with biological molecules. These interactions can influence the compound’s antimicrobial and antioxidant activities by disrupting microbial cell membranes and scavenging free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Methylphenyl)phenethyl alcohol is unique due to the presence of the 3-methylphenyl group, which imparts distinct aromatic properties and influences its chemical reactivity and biological activities. This substitution can enhance its fragrance and flavor profile, making it valuable in the fragrance and flavor industry .

Properties

IUPAC Name

2-[4-(3-methylphenyl)phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O/c1-12-3-2-4-15(11-12)14-7-5-13(6-8-14)9-10-16/h2-8,11,16H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRXOLVLMQNONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC=C(C=C2)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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